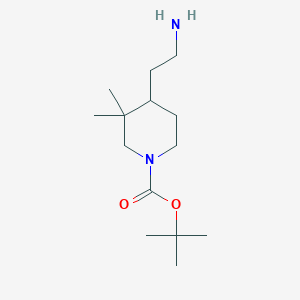
3-(5-Bromo-2-methylphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromo-2-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenoxypropanoic acid, where the phenyl ring is substituted with a bromine atom at the 5-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-methylphenoxy)propanoic acid typically involves the reaction of 5-bromo-2-methylphenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, displacing the chloride ion and forming the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromo-2-methylphenoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 3-(5-Bromo-2-carboxyphenoxy)propanoic acid.
Reduction: 3-(5-Bromo-2-methylphenoxy)propanol.
Substitution: 3-(5-Amino-2-methylphenoxy)propanoic acid or 3-(5-Mercapto-2-methylphenoxy)propanoic acid.
Applications De Recherche Scientifique
3-(5-Bromo-2-methylphenoxy)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(5-Bromo-2-methylphenoxy)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the phenoxy group play crucial roles in its binding affinity and specificity towards these molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Bromo-2-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group instead of a methyl group.
3-(5-Bromo-2-chlorophenoxy)propanoic acid: Similar structure but with a chlorine atom instead of a methyl group.
3-(5-Bromo-2-nitrophenoxy)propanoic acid: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
3-(5-Bromo-2-methylphenoxy)propanoic acid is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
3-(5-bromo-2-methylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7-2-3-8(11)6-9(7)14-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZXZNYOQVLJCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B7961625.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B7961629.png)



![5-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961654.png)



![[2-(3-Bromo-4-methoxyphenyl)-ethyl]-dimethylamine](/img/structure/B7961695.png)



